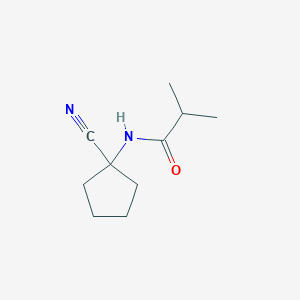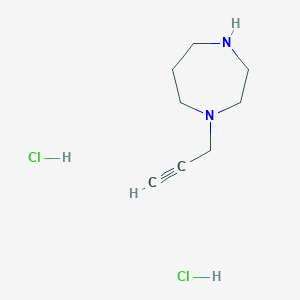
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (ETPTH) is an organic compound that is used in a variety of scientific research applications. It is a derivative of the triazole family, which is a group of compounds that possess a five-membered ring structure. ETPTH has a range of interesting properties that make it suitable for use in a variety of scientific applications.
Scientific Research Applications
Molecular Studies and Biological Activities
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, while not directly mentioned, can be conceptually related to the broader category of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry.
Anti-cancer Properties : The molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, including compounds structurally similar to this compound, have been explored for their anti-cancer properties. These studies reveal the potential of such compounds in inhibiting EGFR (Epidermal Growth Factor Receptor), a target in cancer therapy (Karayel, 2021).
Antimicrobial Activities : The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have been conducted, showcasing the broad-spectrum effectiveness of triazole derivatives against various microbial strains. This indicates the potential of this compound in antimicrobial applications (Bayrak et al., 2009).
Neurological Effects : The pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, obtained from the cyclization of certain triazole thiosemicarbazides, have been investigated for their effects on the central nervous system (CNS) in mice, suggesting potential applications in neurological research and therapy (Maliszewska-Guz et al., 2005).
Chemical Synthesis and Characterization
- Molecular Docking and Biological Screening : The biological activities of new 1,2,4-triazole heterocycles bearing an azinane nucleus, including compounds related to this compound, have been assessed through BSA binding studies, molecular docking, and in vitro screening for anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. This highlights the compound's potential utility in developing therapeutic agents (Iqbal et al., 2020).
properties
IUPAC Name |
4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S.ClH/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3,(H,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKCXBOMKIUXRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)




![Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide](/img/structure/B1522814.png)


amine](/img/structure/B1522818.png)

![4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride](/img/structure/B1522822.png)

amine dihydrochloride](/img/structure/B1522824.png)